BE“GH@ Methodological & Application

Check Availability & Pricing

Application Note: Precision Flavor Simulation
using FEMA 3447 (2-Methyl-3-Furanthiol)

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

2-Methyl-3-
(methyithio)benzaldehyde

cat. No.: B15380122

Compound Name:

Executive Summary & Core Directive

2-Methyl-3-furanthiol (MFT, FEMA 3447) is widely regarded as the "Holy Grail" of meat flavor
reconstruction. Unlike Hydrolyzed Vegetable Proteins (HVPs) which provide a generic savory
background, MFT delivers the specific, high-impact "roasted” and "meaty" top notes associated
with the Maillard reaction.

However, its application is fraught with technical challenges:

o Extreme Potency: With an odor detection threshold in the parts-per-trillion (ppt) range, slight
dosing errors ruin formulations.

e ** oxidative Instability:** MFT rapidly oxidizes to Bis(2-methyl-3-furyl) disulfide (FEMA 3259),
shifting the profile from "roasted meat" to "burnt garlic.”

This guide provides a self-validating protocol for the handling, stabilization, and application of
FEMA 3447 in meat and vegetable matrices.

Physicochemical Profile
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Parameter Specification Notes

Chemical Name 2-Methyl-3-furanthiol

FEMA Number 3447

CAS Number 28588-74-1

JECFA No. 1060

Odor Threshold ~0.005 ppb (in water) Critical: Handle in isolation.
Appearance Pale pink to orange liquid Darkens upon oxidation.

N Soluble in alcohol, ails; ) )
Solubility ) Use MCT or Triacetin for stock.
Insoluble in water

Flash Point 37°C Flammable liquid.

Lipophilic; binds to fat
Log P 1.37 )
matrices.

Mechanism of Action: The Maillard Mimic

FEMA 3447 is not merely a flavor additive; it is a biomimetic intermediate. In natural cooking, it
forms via the thermal degradation of thiamine or the reaction of cysteine with pentoses.

Pathway Visualization

The following diagram illustrates the formation of MFT and its critical divergence point:
stabilization vs. oxidation.
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Figure 1: Formation and degradation pathways of FEMA 3447. Note the red path indicating
rapid oxidation to the disulfide form.

Protocol A: Preparation of Stable Stock Solutions

Expert Insight: Never dose pure FEMA 3447 directly into a final product. The margin for error is
nonexistent. You must create a "Self-Validating Stock" where the color indicates the oxidation
state.

Materials

o FEMA 3447 (Pure, >97%)
e Solvent: MCT Oil (Medium Chain Triglycerides) is preferred over Ethanol.

o Reasoning: Ethanol introduces headspace volatility and accelerates oxidation. MCT oil
creates a barrier against oxygen and retards disulfide formation.

e Nitrogen gas flush system.[1]

o Amber glass vials with Teflon-lined caps.

Step-by-Step Methodology

o Nitrogen Purge: Pre-flush the empty amber vial with nitrogen gas for 30 seconds to displace
oxygen.

e Solvent Addition: Add 99.0g of MCT OQil.
o Target Addition: Add 1.0g of FEMA 3447 (1% Solution).

o Note: For research applications requiring lower thresholds, a 0.1% solution is
recommended.

e Homogenization: Vortex for 60 seconds under a nitrogen blanket.
» Visual Validation (QC Step):

o Pass: Solution is clear to pale pink.
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o Fail: Solution turns dark orange/brown or smells distinctly garlic-like. Discard immediately.

o Storage: Store at 4°C. Headspace must be re-flushed with nitrogen after every use.

Protocol B: Meat Flavor Simulation (Beef/Chicken)

Objective: Recreate the "roasted" top note of cooked muscle meat.

Formulation Strategy

FEMA 3447 provides the "roasted" character, but it lacks "body."[1] It must be paired with a
base (HVP or Yeast Extract) and a fatty acid source.

Concentration (in finished

Component Role

flavor)
FEMA 3447 (1% Stock) Top Note (Roasted) 0.50% - 2.00%
Furaneol (10% Stock) Sweet/Caramelizer 1.00%
Methional Potato/Broth Note 0.20%
Yeast Extract (Low Salt) Umami Base g.s. to 100%

Application Procedure

» Base Preparation: Dissolve Yeast Extract in water (or oil for fat-based flavors).
o Late-Stage Addition: Add the FEMA 3447 stock solution last.

o Causality: MFT is highly volatile. Adding it before a heating step (e.g., pasteurization) will
result in flash-off or degradation to the disulfide.

o Encapsulation (Optional but Recommended): For dry blends (e.g., chip seasoning), spray
dry the flavor immediately using a gum arabic/maltodextrin carrier to lock the thiol group from
oxygen.
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Protocol C: Vegetable & Broth Simulation (The
"Kokumi" Effect)

Expert Insight: At trace levels (below the "meaty" threshold), FEMA 3447 acts as a flavor
enhancer, providing Kokumi (mouthfulness) and continuity to vegetable profiles like onion,
tomato, and mushroom.

Formulation Strategy

o Target Concentration: 0.01 ppm to 0.05 ppm in final consumable liquid (soup/broth).

¢ Synergy: Works synergistically with Dimethyl Sulfide (DMS) for "cooked corn/tomato” notes.

Experimental Workflow

 Dilution Series: Create a 0.01% working solution from the 1% Stock (Protocol A).
e Dosing:
o Control: Vegetable Broth (Standard).
o Test A: Broth + 0.05 ppm MFT.
o Test B: Broth + 0.50 ppm MFT (Overdose check).
e Sensory Evaluation (Triangle Test):
o Panelists should identify the sample with "longer lingering savory taste" (Test A).
o Test B will likely be rejected as "meaty/off-note" in a vegetable context.

Stability & Troubleshooting Logic

The primary failure mode of FEMA 3447 is oxidation. The following logic tree describes the
diagnosis and prevention workflow.
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l
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N
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Figure 2: Diagnostic logic for assessing FEMA 3447 quality.
Safety & Regulatory (E-E-A-T)
o GRAS Status: FEMA 3447 is Generally Recognized As Safe (FEMA No. 3188).

o JECFA Evaluation: Evaluated under the "Sulfur-containing heterocyclic compounds" group
(JECFA No. 1060). No safety concern at current levels of intake.

e Handling: Use in a fume hood. The concentrated material has a stench that can linger on
clothing and skin for days. Double-glove (Nitrile) recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Application Note: Precision Flavor Simulation using
FEMA 3447 (2-Methyl-3-Furanthiol)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15380122#application-of-fema-3447-in-meat-and-
vegetable-flavor-simulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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